Bananin
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Overview
Description
Bananin: is a compound belonging to the class of trioxa-adamantane-triols, known for its antiviral properties. It has shown significant activity against various RNA viruses, including the severe acute respiratory syndrome coronavirus (SARS-CoV) and dengue virus type 2 (DENV-2) . The unique structural signature of this compound incorporates a trioxa-adamantane moiety covalently bound to a pyridoxal derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bananin involves the conjugation of oligo-oxa-adamantanes to vitamin B6 (pyridoxal). The process includes several steps:
Formation of the Trioxa-Adamantane Moiety: This involves the reaction of adamantane derivatives with appropriate reagents to introduce the trioxa functionality.
Conjugation to Pyridoxal: The trioxa-adamantane moiety is then covalently bound to pyridoxal under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving advanced techniques such as high-resolution electrospray mass spectrometry (HR-ESI MS) and nuclear magnetic resonance (NMR) spectroscopy for quality control .
Chemical Reactions Analysis
Types of Reactions: Bananin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the this compound structure.
Substitution: Substitution reactions can introduce different substituents into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products:
Scientific Research Applications
Bananin has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound for studying the reactivity of trioxa-adamantane derivatives.
Biology: It is employed in biological studies to understand its interaction with viral proteins and its inhibitory effects on viral replication.
Medicine: this compound has shown promise as an antiviral agent against SARS-CoV, DENV-2, and other RNA viruses. .
Mechanism of Action
Bananin exerts its antiviral effects through several mechanisms:
Inhibition of Viral Helicase: this compound inhibits the ATPase and NTPase activities of the SARS-CoV nsp13 RNA/DNA helicase, preventing viral replication.
Inhibition of Endosome Vacuole Acidification: this compound derivatives, such as vanillinthis compound, block the entry of DENV-2 into host cells by inhibiting endosome vacuole acidification.
Interaction with Viral Proteins: this compound binds to specific viral proteins, disrupting their function and inhibiting viral replication.
Comparison with Similar Compounds
Bananin is unique among antiviral compounds due to its trioxa-adamantane structure. Similar compounds include:
Iodothis compound: A derivative of this compound with an iodine substituent.
Vanillinthis compound: A derivative with a vanillin moiety.
Euthis compound: Another derivative with unique structural features.
Comparison:
This compound vs. Iodothis compound: Iodothis compound has enhanced antiviral activity due to the presence of iodine, which increases its reactivity.
This compound vs. Vanillinthis compound: Vanillinthis compound has additional inhibitory effects on endosome vacuole acidification, making it effective against a broader range of viruses.
This compound vs. Euthis compound: Euthis compound has unique structural features that may offer different antiviral properties.
Properties
Molecular Formula |
C14H17NO8 |
---|---|
Molecular Weight |
327.29 g/mol |
IUPAC Name |
3-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-2,4,10-trioxatricyclo[3.3.1.13,7]decane-1,5,7-triol |
InChI |
InChI=1S/C14H17NO8/c1-7-10(17)9(8(3-16)2-15-7)14-21-11(18)4-12(19,22-14)6-13(20,5-11)23-14/h2,16-20H,3-6H2,1H3 |
InChI Key |
NKGNREWERBOCEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)C23OC4(CC(O2)(CC(C4)(O3)O)O)O)CO |
Origin of Product |
United States |
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